5-(Ethoxycarbonyl)nicotinic acid
Overview
Description
5-(Ethoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of nicotinic acid, where the carboxyl group at the 5-position is esterified with ethanol
Mechanism of Action
Target of Action
5-(Ethoxycarbonyl)nicotinic acid, also known as ethyl nicotinate, is a derivative of nicotinic acid, which is a form of Vitamin B3 . The primary targets of this compound are likely to be similar to those of nicotinic acid, which include nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .
Biochemical Pathways
For instance, nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .
Pharmacokinetics
Nicotine, a related compound, is known to have a complex pharmacokinetic profile, with a three-compartment model best describing its disposition after intravenous administration . The absorption of single oral doses is best described with a first-order absorption rate constant .
Result of Action
It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Action Environment
For example, the effects of nicotine can be influenced by factors such as the individual’s metabolic rate, the presence of other substances, and the pH of the environment .
Biochemical Analysis
Biochemical Properties
5-(Ethoxycarbonyl)nicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. The compound can act as a precursor or intermediate in the synthesis of NAD, a crucial cofactor in redox reactions . Additionally, this compound may interact with enzymes involved in the metabolism of pyridine nucleotides, affecting their catalytic efficiency and overall metabolic flux .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving NAD-dependent enzymes. By modulating the levels of NAD, this compound can impact gene expression and cellular metabolism . The compound may also affect cell proliferation and differentiation, as well as apoptosis, by altering the activity of key regulatory proteins and transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes involved in NAD biosynthesis, either inhibiting or activating their activity . This binding can lead to changes in gene expression, as the availability of NAD influences the activity of NAD-dependent transcription factors . Additionally, this compound may act as an allosteric modulator of certain enzymes, altering their conformation and catalytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in altered cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance NAD biosynthesis and improve cellular metabolism . At high doses, it can exhibit toxic effects, potentially leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal benefits without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to NAD biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD production . The compound’s presence can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The NiaP family of transporters has been identified as mediators of nicotinate transport in various organisms . These transporters facilitate the uptake and distribution of this compound, ensuring its availability for biochemical reactions . The compound’s localization and accumulation within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)nicotinic acid typically involves the esterification of nicotinic acid. One common method is the reaction of nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Nicotinic acid+EthanolH2SO45-(Ethoxycarbonyl)nicotinic acid+Water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ethoxycarbonyl group can yield the corresponding alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Ethoxycarbonyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Medicine: Research into its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-lowering properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.
Ethyl Nicotinate: Another ester derivative of nicotinic acid, used in similar applications.
Methyl Nicotinate: A methyl ester of nicotinic acid, also used in organic synthesis and research.
Uniqueness: 5-(Ethoxycarbonyl)nicotinic acid is unique due to its specific esterification at the 5-position, which can influence its reactivity and interactions compared to other nicotinic acid derivatives. This structural variation can lead to different biological activities and applications.
Properties
IUPAC Name |
5-ethoxycarbonylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOMFAUZDGVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361040 | |
Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84254-37-5 | |
Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84254-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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